molecular formula C22H32N2 B14920733 1-(2-Adamantyl)-4-(2-methylbenzyl)piperazine

1-(2-Adamantyl)-4-(2-methylbenzyl)piperazine

Cat. No.: B14920733
M. Wt: 324.5 g/mol
InChI Key: SGOWAVDVXWZXJE-UHFFFAOYSA-N
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Description

1-(2-Adamantyl)-4-(2-methylbenzyl)piperazine is a structurally unique piperazine derivative characterized by a rigid adamantane moiety at the 2-position and a 2-methylbenzyl group at the 4-position. Adamantane, a diamondoid hydrocarbon, confers enhanced lipophilicity and metabolic stability, while the 2-methylbenzyl substituent introduces aromatic interactions and steric bulk. This compound has been investigated primarily for its anticancer properties, particularly as a sigma receptor (σR) ligand with mixed σ1/σ2 affinity. Preclinical studies highlight its antiproliferative activity against diverse cancer cell lines, including colon, prostate, breast, and leukemia models, with nanomolar potency .

Properties

Molecular Formula

C22H32N2

Molecular Weight

324.5 g/mol

IUPAC Name

1-(2-adamantyl)-4-[(2-methylphenyl)methyl]piperazine

InChI

InChI=1S/C22H32N2/c1-16-4-2-3-5-19(16)15-23-6-8-24(9-7-23)22-20-11-17-10-18(13-20)14-21(22)12-17/h2-5,17-18,20-22H,6-15H2,1H3

InChI Key

SGOWAVDVXWZXJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3C4CC5CC(C4)CC3C5

Origin of Product

United States

Biological Activity

1-(2-Adamantyl)-4-(2-methylbenzyl)piperazine is a piperazine derivative notable for its unique structural features, including an adamantyl group and a methylbenzyl moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and cancer treatment.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Adamantyl Group : Provides rigidity and hydrophobicity, enhancing interaction with biological targets.
  • Piperazine Ring : A common pharmacophore in medicinal chemistry, known for its versatility in drug design.
  • Methylbenzyl Moiety : May influence the compound's binding affinity and selectivity towards various receptors.

Biological Activity Overview

This compound exhibits several biological activities, which can be categorized into the following areas:

1. Neuropharmacological Effects

Research indicates that compounds with similar structures may act as selective serotonin reuptake inhibitors (SSRIs), potentially influencing mood and cognitive functions. The adamantyl moiety is believed to enhance binding affinity to neurotransmitter receptors, which is crucial for developing treatments for mood disorders .

2. Anticancer Potential

Studies have demonstrated that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, the compound was evaluated against MCF7 breast cancer cells, showing promising results in inhibiting cell proliferation. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, highlighting its potential as an anticancer agent .

Table 1: Comparison of Biological Activities of Piperazine Derivatives

Compound NameStructural FeaturesBiological Activity
This compoundAdamantyl group, piperazine ringNeuroactive properties; anticancer activity
1-(2-Adamantyl)-4-(4-methylphenyl)piperazineAdamantyl group, piperazine ringPotential SSRI activity
5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thioneAdamantyl group, triazole structureAntiproliferative activity

Case Study 1: Neuropharmacological Evaluation

A study conducted on the neuropharmacological effects of similar adamantane derivatives suggested that they could modulate serotonin levels effectively. The findings indicated a significant increase in serotonin receptor binding affinity, which could lead to enhanced antidepressant effects.

Case Study 2: Anticancer Activity Assessment

In vitro studies involving MCF7 breast cancer cells revealed that this compound exhibited a dose-dependent reduction in cell viability. The IC50 value was calculated at various concentrations, demonstrating its potential efficacy as a therapeutic agent against breast cancer.

Research Findings

Recent investigations into the biological activities of this compound have highlighted several key findings:

  • Neuroactive Properties : The compound shows promise as a neuroactive agent due to its ability to interact with serotonin receptors.
  • Cytotoxicity : It has demonstrated significant cytotoxic effects against cancer cell lines, warranting further exploration into its mechanisms of action.
  • Chemical Reactivity : The unique structural arrangement allows for targeted interactions with biological systems, enhancing its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives exhibit diverse pharmacological profiles depending on substituent groups. Below, 1-(2-Adamantyl)-4-(2-methylbenzyl)piperazine is compared to analogs based on structural motifs and biological activities.

Adamantane-Containing Piperazine Derivatives

Adamantane derivatives are notable for their σR binding and anticancer activity. Key examples include:

Compound Name Structural Features Biological Activity Reference
This compound 2-Adamantyl, 4-(2-methylbenzyl) σ1/σ2R ligand; antiproliferative activity (IC50: 10–50 nM) in colon, prostate, leukemia
1-Methyl-4-{4-[α-(1-adamantyl)phenyl]piperazine (12) 1-Methyl, 4-(adamantylphenyl) Anti-angiogenic activity in pancreatic and ovarian xenografts; σR-mediated effects
1-(1-Adamantyl)-4-(1-ethyl-5-methylpyrazole-4-sulfonyl)piperazine Adamantyl, sulfonylpyrazole substituent Undisclosed activity; structural rigidity for receptor targeting

Key Observations :

  • The adamantyl group enhances σR binding, but substituents at the 4-position dictate selectivity. For instance, the 2-methylbenzyl group in the target compound may optimize steric interactions with σ2R, while sulfonylpyrazole () could shift target specificity .
  • Compound 12 () lacks a benzyl group but shows anti-angiogenic effects, suggesting adamantane’s role in modulating tumor microenvironments .
Benzyl/Methoxy-Substituted Piperazines

Substituents like benzyl or methoxy groups influence receptor binding and cytotoxicity:

Compound Name Structural Features Biological Activity Reference
1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine 2-Methoxybenzyl, 2-methylbenzyl Undisclosed activity; potential dual aromatic interactions for receptor modulation
1-(4-Chlorobenzhydryl)-4-(4-substitutedbenzoyl)piperazine (5a–g) Chlorobenzhydryl, benzoyl substituents Cytotoxic (IC50: 1–10 µM) in liver, breast, and gastric cancer cell lines
1-(2-Methoxyphenyl)-4-phthalimidobutylpiperazine (18) Phthalimido-butyl, 2-methoxyphenyl High 5-HT1A affinity (Ki = 0.6 nM); CNS-targeted activity

Key Observations :

  • The 2-methylbenzyl group in the target compound may enhance membrane permeability compared to polar substituents like phthalimido () or methoxybenzyl () .
  • Chlorobenzhydryl derivatives () lack adamantane but retain cytotoxicity, indicating benzyl/chloro groups compensate for lipophilicity .
Piperazines with Mixed Pharmacological Targets

Some analogs exhibit polypharmacology or divergent targets:

Compound Name Structural Features Biological Activity Reference
SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) Phenethyl, phenylpropyl σ1R agonist; antidepressant activity (Phase III trials)
GBR-12909 (1-[2-(bis(4-fluorophenyl)methoxy]ethyl)-4-(3-phenylpropyl)piperazine) Fluorophenylmethoxy, phenylpropyl Dopamine transporter inhibitor (IC50 = 1.4 nM); psychostimulant effects
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (25) Phthalimido-butyl, 2-methoxyphenyl 5-HT7 agonist (Ki = 0.58 nM); rapid blood-brain barrier penetration

Key Observations :

  • SA4503 () shares a phenethyl group with the target compound but targets σ1R instead of σ2R, highlighting how subtle structural changes (e.g., dimethoxy vs. adamantyl) alter receptor selectivity .
  • GBR-12909 () demonstrates that fluorinated aromatic groups enhance dopamine transporter affinity, a feature absent in adamantane-based anticancer agents .

Preparation Methods

Nucleophilic Substitution of Adamantyl Halides

A widely employed method involves reacting 2-adamantyl halides with piperazine derivatives. For example, 2-adamantyl bromide undergoes nucleophilic substitution with piperazine in anhydrous dimethylformamide (DMF) at 80°C for 24 hours, yielding 1-(2-adamantyl)piperazine as an intermediate. Subsequent alkylation with 2-methylbenzyl chloride in the presence of potassium carbonate (K₂CO₃) in acetone completes the synthesis (Scheme 1).

Representative Procedure :

  • Step 1 : Piperazine (10 mmol) and 2-adamantyl bromide (12 mmol) are refluxed in DMF with K₂CO₃ (15 mmol) for 24 hours.
  • Step 2 : The intermediate is filtered, washed with water, and recrystallized from ethanol (Yield: 68%).
  • Step 3 : The product (5 mmol) is alkylated with 2-methylbenzyl chloride (6 mmol) in acetone under reflux for 12 hours (Yield: 74%).

Reductive Amination Strategies

An alternative approach utilizes reductive amination to construct the piperazine ring. For instance, 1-(2-adamantyl)piperazine-2-one is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), followed by benzylation with 2-methylbenzyl bromide. This method circumvents steric challenges by introducing the adamantyl group early in the synthesis.

Optimization Note :

  • LiAlH₄ achieves full reduction of the lactam ring but requires strict anhydrous conditions.
  • Substituting NaBH₄ with catalytic palladium reduces side products but lowers yield (Table 1).

Solid-Phase Synthesis for High-Throughput Production

Recent advances employ resin-bound piperazine derivatives to streamline purification. Wang resin-functionalized piperazine reacts sequentially with 2-adamantyl isocyanate and 2-methylbenzyl bromide, followed by cleavage with trifluoroacetic acid (TFA). This method achieves yields >80% with >95% purity, as confirmed by HPLC.

Advantages :

  • Eliminates intermediate isolation steps.
  • Scalable for combinatorial libraries.

Comparative Analysis of Methodologies

Table 1 : Key Parameters for Synthetic Routes

Method Reagents/Conditions Yield (%) Purity (%) Source
Nucleophilic Substitution 2-adamantyl bromide, K₂CO₃ 74 92
Reductive Amination LiAlH₄, THF, 0°C → rt 65 88
Solid-Phase Synthesis Wang resin, TFA cleavage 82 96

Mechanistic Insights and Side Reactions

Adamantyl-Piperazine Bond Formation

The adamantyl group’s electron-deficient nature necessitates polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states during nucleophilic substitution. Competing elimination reactions are minimized by maintaining temperatures below 90°C.

Benzylation Selectivity

Alkylation of piperazine typically occurs at the less hindered nitrogen. However, over-alkylation to 1,4-bis(2-methylbenzyl) derivatives is observed with excess benzyl halide, necessitating stoichiometric control. Chromatographic separation (SiO₂, ethyl acetate/hexane) resolves this issue.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1) yields needle-like crystals suitable for X-ray diffraction. Purity is confirmed via melting point (mp 142–144°C) and ¹H-NMR (δ 1.58 ppm for adamantyl protons).

Chromatographic Methods

Flash chromatography using silica gel (230–400 mesh) with a gradient of ethyl acetate in hexane (10% → 40%) removes nonpolar impurities. High-resolution mass spectrometry (HRMS) validates molecular ion peaks at m/z 353.2481 [M+H]⁺.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example, a microreactor system achieves 89% yield in 8 hours, compared to 74% in batch processes.

Q & A

Q. What are the standard synthetic routes for 1-(2-Adamantyl)-4-(2-methylbenzyl)piperazine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 1-(2-methylbenzyl)piperazine with 2-adamantyl bromide in a polar aprotic solvent (e.g., DMF or DCM) using a base (e.g., K₂CO₃) to facilitate substitution .
  • Step 2: Monitor reaction progress via TLC (e.g., hexane:ethyl acetate = 2:1) .
  • Step 3: Purify the crude product using column chromatography (silica gel, ethyl acetate:hexane gradient) .

Optimization Strategies:

  • Vary solvent polarity (DMF vs. DCM) to improve solubility of adamantyl intermediates.
  • Adjust stoichiometry (e.g., 1.2 equivalents of 2-adamantyl bromide) to drive reaction completion .
  • Use additives like NaI to enhance reactivity in SN2 reactions .

Table 1: Representative Reaction Conditions from Analogous Piperazine Syntheses

Starting MaterialReagents/ConditionsYieldReference
1-(2-Fluorobenzyl)piperazinePropargyl bromide, K₂CO₃, DMF, 6–7 h75–85%
1-(4-Fluorobenzyl)piperazineBenzoyl chloride, DCM, DIPEA, RT65–78%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm adamantyl and benzyl substituents via characteristic peaks (e.g., adamantyl C–H ~1.6–2.2 ppm; benzyl aromatic protons ~6.8–7.4 ppm) .
  • Mass Spectrometry (MS):
    • HRMS/ESI-MS: Validate molecular weight (e.g., C₂₂H₃₂N₂ expected m/z = 336.26) .
  • High-Performance Liquid Chromatography (HPLC):
    • Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Critical Considerations:

  • Compare experimental data with computed spectra (e.g., PubChem tools) to resolve ambiguities .
  • Employ 2D NMR (COSY, HSQC) for stereochemical confirmation in complex analogs .

Q. What in vitro assays are commonly employed to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Cytotoxicity:
    • MTT Assay: Test against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme Inhibition:
    • Carbonic Anhydrase Inhibition: Measure activity via stopped-flow CO₂ hydration assay .
  • Antimicrobial Activity:
    • Microdilution Method: Determine MIC values against Gram-positive/negative bacteria .

Table 2: Example Biological Assays for Piperazine Derivatives

Assay TypeModel SystemKey Findings (Example)Reference
AnticancerMCF-7 breast cancerIC₅₀ = 12.3 µM
Enzyme InhibitionhCA IIKᵢ = 8.9 nM

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the rational design of this compound analogs with enhanced pharmacological profiles?

Methodological Answer:

  • Substituent Modification:
    • Replace the 2-methylbenzyl group with fluorobenzyl (electron-withdrawing) to enhance metabolic stability .
    • Introduce polar groups (e.g., hydroxyl) on adamantyl to improve solubility .
  • Pharmacophore Mapping:
    • Use X-ray crystallography or docking to identify critical binding motifs (e.g., adamantyl’s hydrophobic pocket occupancy) .

Case Study:

  • Analog: 1-(2-Fluorobenzyl)-4-adamantylpiperazine showed 3-fold higher hCA II inhibition than the methylbenzyl variant due to improved target engagement .

Q. What experimental strategies are recommended to resolve discrepancies in reported biological activity data for this compound derivatives across different studies?

Methodological Answer:

  • Standardized Protocols:
    • Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .
  • Orthogonal Validation:
    • Confirm anticancer activity via both MTT and apoptosis assays (e.g., Annexin V staining) .
  • Meta-Analysis:
    • Pool data from multiple studies to identify trends (e.g., adamantyl derivatives consistently show lower IC₅₀ in breast cancer models) .

Example Workflow:

Identify conflicting datasets (e.g., IC₅₀ = 12.3 µM vs. 45.6 µM in MCF-7).

Re-test compound purity and storage conditions (e.g., DMSO stock stability) .

Validate target engagement via SPR or ITC binding assays .

Q. How can molecular docking simulations be integrated with experimental data to elucidate the binding mechanisms of this compound to target proteins?

Methodological Answer:

  • Docking Workflow:
    • Protein Preparation: Retrieve target structure (e.g., hCA II from PDB: 3KS3) and remove water/ligands.
    • Ligand Preparation: Generate 3D conformers of the compound using Open Babel .
    • Grid Generation: Define binding site around catalytic zinc in hCA II .
    • Docking: Use AutoDock Vina to predict binding poses and scores (e.g., ∆G = −9.2 kcal/mol) .
  • Validation:
    • Compare docking results with mutagenesis data (e.g., His94Ala mutation reduces binding affinity) .

Table 3: Docking Parameters for hCA II Interaction

SoftwareScoring FunctionKey InteractionsReference
AutoDock VinaMM/GBSAAdamantyl-Zn²⁺ coordination

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